molecular formula C23H32N6O B6566005 2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine CAS No. 946281-85-2

2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B6566005
CAS No.: 946281-85-2
M. Wt: 408.5 g/mol
InChI Key: ZPUUAYKBOCDRSQ-UHFFFAOYSA-N
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Description

The compound “2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, two piperazine rings, and a benzoyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and mass spectrometry . These techniques can provide information about the types of atoms in the molecule, their connectivity, and the overall 3D structure of the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the piperazine rings might undergo reactions with acids or bases, and the pyrimidine ring might participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups might make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces in the solid and liquid states .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given the known activities of similar compounds .

Properties

IUPAC Name

(3,4-dimethylphenyl)-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O/c1-17-5-6-20(15-18(17)2)22(30)28-11-13-29(14-12-28)23-24-19(3)16-21(25-23)27-9-7-26(4)8-10-27/h5-6,15-16H,7-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUUAYKBOCDRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCN(CC4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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